[1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol
CAS No.:
Cat. No.: VC17683451
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | [1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol |
| Standard InChI | InChI=1S/C9H17NO2/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2 |
| Standard InChI Key | JWAGWEVAYFSCJL-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1C(C2(CC2)CN)O |
Introduction
[Introduction to 1-(Aminomethyl)cyclopropylmethanol](pplx://action/followup)
1-(Aminomethyl)cyclopropylmethanol is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclopropyl ring, an aminomethyl group, and an oxolane (tetrahydrofuran) moiety, making it a member of the cyclic amines and alcohols category. These structural components contribute to its diverse reactivity and functional properties, which are crucial for its applications in drug development.
Structural Features
The compound's structure includes:
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Cyclopropyl Ring: Known for its high reactivity due to the strained nature of the three-membered ring.
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Aminomethyl Group: Capable of forming hydrogen bonds and engaging in electrostatic interactions with target molecules.
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Oxolane (Tetrahydrofuran) Moiety: Contributes to the compound's solubility and stability in various solvents.
Synthesis Methods
The synthesis of 1-(Aminomethyl)cyclopropylmethanol can be achieved through several methods, which typically involve controlled reaction conditions such as temperature and the presence of catalysts. The choice of solvents and reagents is critical for the efficiency and yield of the synthesis process.
| Synthesis Method | Key Reagents | Reaction Conditions |
|---|---|---|
| Method 1 | Aldehydes, amines | Controlled temperature, catalysts |
| Method 2 | Cyclopropane derivatives, oxolane precursors | Presence of acid or base catalysts |
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Nucleophilic Substitution: The aminomethyl group can act as a nucleophile.
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Oxidation-Reduction Reactions: The hydroxymethyl group can participate in redox reactions.
Biological Activities and Applications
The potential applications of 1-(Aminomethyl)cyclopropylmethanol are diverse, primarily due to its ability to interact with biological targets. The aminomethyl group can form hydrogen bonds, influencing the compound's biological activity. Additionally, the hydroxymethyl group can affect the redox state of target molecules.
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Antimicrobial | Interaction with microbial targets | Development of antimicrobial drugs |
| Antioxidant | Participation in redox reactions | Protection against oxidative stress |
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